![molecular formula C15H11ClN2O B5648156 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5648156.png)
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one, also known as C16H12ClN3O, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In scientific research, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used to study the mechanism of action of various diseases, including cancer and inflammation. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one exhibits anti-tumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties. However, there are also limitations to using 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments. The compound is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one. One direction is to further investigate the mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one and its derivatives. Additionally, studies could focus on the synthesis of new derivatives with improved pharmacological properties. Another direction is to investigate the potential of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one as a therapeutic agent for other diseases, such as infectious diseases and neurodegenerative diseases. Finally, studies could focus on optimizing the formulation of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one for in vivo administration.
Conclusion
In conclusion, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. The mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. While there are advantages and limitations to using 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments, there are several future directions for the study of this compound, including investigating its mechanism of action and potential therapeutic applications for other diseases.
Synthesis Methods
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one can be synthesized using various methods, including the condensation reaction between 4-chloroaniline and isatin in the presence of glacial acetic acid. Another method involves the reaction between 4-chloroaniline and isatin in the presence of zinc chloride. The yield of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one using these methods can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
properties
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-5-7-11(8-6-10)17-9-14-15(19)12-3-1-2-4-13(12)18-14/h1-9,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIVZYJEVSQQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

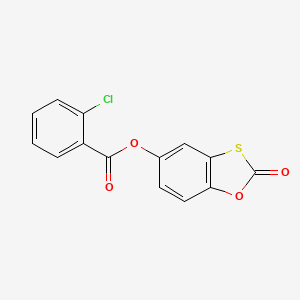
![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)
![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)
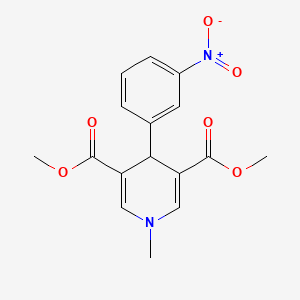
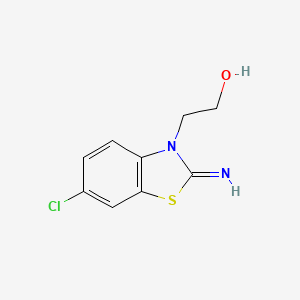
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5648126.png)

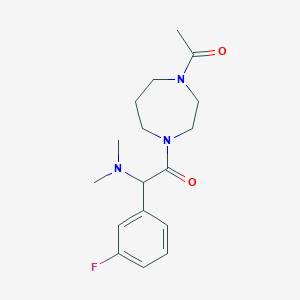
![3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5648140.png)
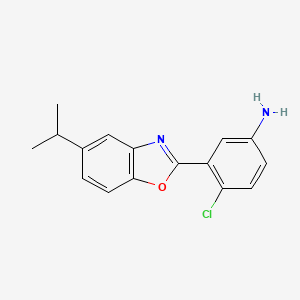
![4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5648148.png)
